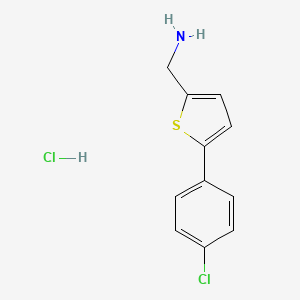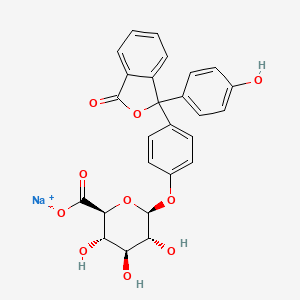
フェノールフタレイングルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenolphthalein glucuronide sodium (PGS) is a sodium salt of phenolphthalein glucuronide, a glucuronide derivative of phenolphthalein. It is a yellowish-white crystalline powder that is soluble in water and is used in a variety of laboratory experiments. PGS is used in chemical and biochemical research, as well as in medical diagnostics. It is also an important reagent in organic synthesis and is used in many industrial processes.
科学的研究の応用
酵素活性アッセイ
フェノールフタレイングルクロン酸は、β-グルクロニダーゼの活性を測定するための酵素活性アッセイにおいて、基質として広く用いられています 。この酵素は、グルクロン酸抱合体の代謝において重要な役割を果たしており、グルクロン酸抱合体は、さまざまな薬物や異物と結合して排泄を促進します。研究者は、グルクロン酸抱合体から放出されるフェノールフタレインの量を定量化することにより、生物学的サンプル中の酵素活性を評価できます。
薬物代謝研究
薬物動態の分野では、フェノールフタレイングルクロン酸は、薬物代謝の研究に役立ちます 。これは、グルクロン酸抱合体のモデル基質として機能し、グルクロン酸抱合を理解するのに役立ちます。グルクロン酸抱合は、グルクロン酸が物質に付加される主要な第II相代謝反応であり、物質の溶解性と排泄速度を高めます。
がん研究
フェノールフタレイングルクロン酸は、フェノールフタレインの癌原性可能性を研究するために、がん研究で使用されてきました 。フェノールフタレインは、さまざまなin vitroおよびin vivo哺乳類試験系で遺伝子損傷を引き起こすことが示されているため、発がんのメカニズムを調査するのに特に役立ちます。
法科学
法科学では、フェノールフタレイングルクロン酸は、血液痕の識別に使用される試薬として役立ちます 。これは、カストル・マイヤー試験の成分であり、ヘモグロビンの存在によってフェノールフタレイングルクロン酸が酸化され、色の変化が生じ、血液の存在を示します。
環境モニタリング
研究者は、環境サンプル中のβ-グルクロニダーゼ活性を監視するために、フェノールフタレイングルクロン酸を使用しています 。これは、水源中の糞便細菌の存在と活性を評価するために重要であり、これは汚染と潜在的な健康リスクの指標となります。
放射分析技術
フェノールフタレイングルクロン酸の新しい用途は、β-グルクロニダーゼ活性を測定するための放射分析技術です 。このアプローチは、従来の分光光度法よりもはるかに感度が高く、組織サンプル中の微量の酵素を検出できます。
作用機序
Target of Action
Phenolphthalein glucuronide sodium primarily targets the enzyme β-glucuronidase . This enzyme is widely distributed in various organisms including mammals, microbiota, insects, molluscs, nematodes, fishes, and plants . It plays a crucial role in the metabolism of various endogenous and xenobiotic compounds .
Mode of Action
Phenolphthalein glucuronide sodium acts as a substrate for the β-glucuronidase enzyme . When this compound is hydrolyzed by β-glucuronidase, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for the compound’s biological activity.
Biochemical Pathways
Phenolphthalein glucuronide sodium is involved in the glucuronidation pathway, one of the most important biochemical reactions of phase-II metabolism in humans . This pathway is involved in the biotransformation of numerous classes of endogenous and xenobiotic compounds . The glucuronidation process is catalyzed by UDP-Glucuronosyltransferases (UGTs), resulting in the formation of β-D-glucuronides .
Pharmacokinetics
It is known that phenolphthalein, from which phenolphthalein glucuronide sodium is derived, undergoes extensive first-pass metabolism in the intestinal epithelium and liver, resulting in almost complete conversion to its glucuronide .
Result of Action
The hydrolysis of phenolphthalein glucuronide sodium by β-glucuronidase results in the release of phenolphthalein . Phenolphthalein has been used for over a century as a laxative, providing symptomatic relief of constipation and aiding in bowel cleansing prior to medical procedures .
Action Environment
The activity of β-glucuronidase, the primary target of phenolphthalein glucuronide sodium, can be influenced by the presence of ethanol This suggests that environmental factors such as the presence of other substances can influence the action, efficacy, and stability of phenolphthalein glucuronide sodium
生化学分析
Biochemical Properties
Phenolphthalein glucuronide sodium plays a crucial role in biochemical reactions as a substrate for β-glucuronidase . β-glucuronidase is an enzyme that hydrolyzes glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. When phenolphthalein glucuronide sodium is hydrolyzed by β-glucuronidase, it releases phenolphthalein, which can be detected due to its color change. This interaction is essential for measuring β-glucuronidase activity in various biological samples.
Molecular Mechanism
The molecular mechanism of phenolphthalein glucuronide sodium involves its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing phenolphthalein and glucuronic acid . The released phenolphthalein can be detected due to its distinct color change, which serves as a measurable indicator of β-glucuronidase activity. This mechanism is widely used in biochemical assays to quantify enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenolphthalein glucuronide sodium can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that phenolphthalein glucuronide sodium maintains its effectiveness in measuring β-glucuronidase activity, although degradation may occur if not stored properly .
Metabolic Pathways
Phenolphthalein glucuronide sodium is involved in metabolic pathways related to glucuronidation and hydrolysis. The compound interacts with β-glucuronidase, which hydrolyzes the glucuronide bond, releasing phenolphthalein and glucuronic acid. This interaction is essential for studying metabolic flux and metabolite levels in various biological samples .
特性
| { "Design of the Synthesis Pathway": "Phenolphthalein glucuronide sodium can be synthesized by the reaction of phenolphthalein with glucuronic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Phenolphthalein", "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1.0 g of phenolphthalein in 50 mL of ethanol", "Add 1.5 g of glucuronic acid and 0.5 g of sodium hydroxide to the solution", "Heat the mixture at 80°C for 2 hours with stirring", "Cool the mixture to room temperature and adjust the pH to 7 with hydrochloric acid", "Filter the solution and wash the precipitate with water", "Dry the precipitate under vacuum to obtain phenolphthalein glucuronide sodium as a white powder" ] } | |
| 6820-54-8 | |
分子式 |
C26H21NaO10 |
分子量 |
516.4 g/mol |
IUPAC名 |
sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |
InChIキー |
GBLJULUMBNYFAK-QSWOTDOPSA-M |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



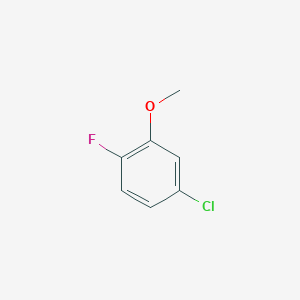
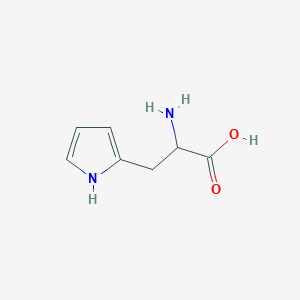

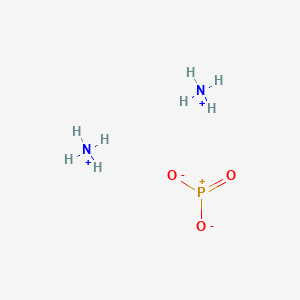
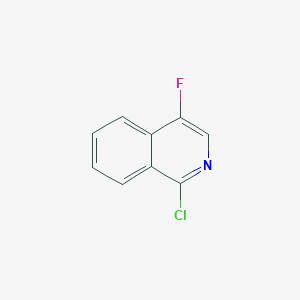
![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)
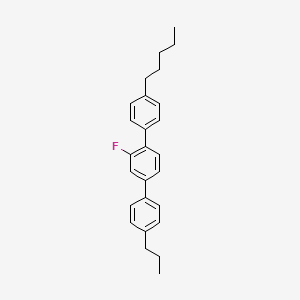
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

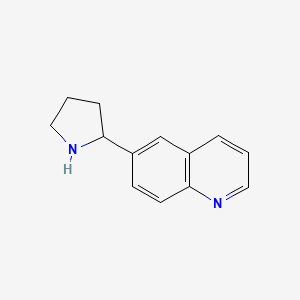
![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
